molecular formula C7H7N3O B13117845 6-Methoxy-1H-pyrazolo[4,3-b]pyridine

6-Methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13117845
M. Wt: 149.15 g/mol
InChI Key: RFWBIEUMCBYUJK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a methoxy (-OCH₃) group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)

InChI Key

RFWBIEUMCBYUJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloro-3-methoxypyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the active site, thereby blocking the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents at the 6-position of pyrazolo[4,3-b]pyridine significantly influence reactivity, solubility, and bioactivity. Key comparisons include:

Compound Substituent Molecular Formula Key Properties/Applications Reference
6-Methoxy-1H-pyrazolo[4,3-b]pyridine -OCH₃ C₇H₇N₃O Enhanced electron-donating effects; potential kinase inhibition (inferred from analogs)
6-Fluoro-1H-pyrazolo[4,3-b]pyridine -F C₆H₄FN₃ Improved metabolic stability; cardiovascular applications (e.g., PDE inhibitors)
6-Bromo-1H-pyrazolo[4,3-b]pyridine -Br C₆H₄BrN₃ Halogenated analog; used in Suzuki coupling for functionalization (e.g., drug discovery)
6-Vinyl-1H-pyrazolo[4,3-b]pyridine -CH=CH₂ C₈H₇N₃ Cross-linking potential; polymerization or bioconjugation applications
6-Chloro-4-methoxy-1-methyl-pyrazolo[3,4-b]pyridine -Cl, -OCH₃, -CH₃ C₈H₈ClN₃O Dual substitution; antitumor activity (based on structural analogs)

Physicochemical Properties

  • Thermal Stability : Boronate esters (e.g., CAS 1471262-12-0) exhibit high predicted boiling points (~393°C), advantageous for high-temperature reactions .

Key Research Findings

  • Therapeutic Potential: Fluorinated and methoxy-substituted pyrazolo[4,3-b]pyridines show promise in cardiovascular and oncological research, leveraging their ability to mimic purine interactions .
  • Structural Versatility : The 6-position is a "hotspot" for diversification, enabling tailored electronic and steric profiles for specific targets .
  • Limitations : Halogenated derivatives (e.g., 6-Bromo-) may pose toxicity risks, necessitating careful handling and functionalization .

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